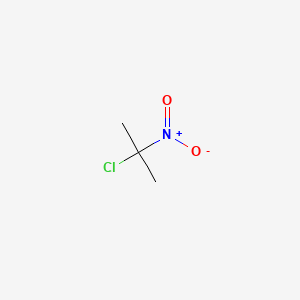
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine
Vue d'ensemble
Description
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known by its chemical formula C17H21NO, and it belongs to the oxazine family of compounds. In
Applications De Recherche Scientifique
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine has various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is used as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound has antitumor, antimicrobial, and anti-inflammatory properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and inhibiting their growth.
Biochemical and Physiological Effects:
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine has various biochemical and physiological effects. Studies have shown that it can reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, Alzheimer's disease, and diabetes. It also has antitumor effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine in lab experiments is its ease of synthesis and purification. It is also stable and can be stored for long periods without degradation. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine. One of the primary directions is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Researchers are also exploring its potential as a new antimicrobial agent. Additionally, there is a growing interest in studying the mechanism of action of this compound to better understand its effects on the human body.
Conclusion:
In conclusion, 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is a promising compound with various scientific research applications. Its ease of synthesis, stability, and unique properties make it a valuable tool in drug development and other research fields. As researchers continue to explore its potential, we can expect to see new breakthroughs in the treatment of various diseases and a better understanding of its effects on the human body.
Propriétés
IUPAC Name |
2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(2,3)15-13(16-11)9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQDSZHGNOYQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N=C(O1)CC2=CC=CC=C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187231 | |
| Record name | 5,6-Dihydro-4,4,6-trimethyl-2-(phenylmethyl)-4H-1,3-oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine | |
CAS RN |
26939-22-0 | |
| Record name | 5,6-Dihydro-4,4,6-trimethyl-2-(phenylmethyl)-4H-1,3-oxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26939-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026939220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC160536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dihydro-4,4,6-trimethyl-2-(phenylmethyl)-4H-1,3-oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















